molecular formula C17H14N5NaO7S B12377907 sodium;4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate

sodium;4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate

Cat. No.: B12377907
M. Wt: 455.4 g/mol
InChI Key: OJGQFVLZBNVKPQ-UHFFFAOYSA-M
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Description

Sodium;4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate is a complex organic compound with a molecular formula of C₁₇H₁₄N₅NaO₇S. This compound is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industries . The compound’s structure includes a diazenyl group, which is responsible for its azo dye properties, making it useful in coloring textiles and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate typically involves a multi-step process:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pH, and reactant concentrations. The final product is purified through crystallization and filtration processes to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Sodium;4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium;4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The diazenyl group can interact with nucleophiles and electrophiles, leading to the formation of different products. In biological systems, the compound can bind to proteins and other biomolecules, altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-[(2-hydroxy-5-nitrophenyl)azo]benzenesulfonate
  • Sodium 4-[(2-hydroxy-3-methyl-5-nitrophenyl)azo]benzenesulfonate
  • Sodium 4-[(2-hydroxy-5-methyl-3-nitrophenyl)azo]naphthalenesulfonate

Uniqueness

Sodium;4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate is unique due to its specific structural features, such as the presence of both a diazenyl group and a pyrazolyl ring. This combination imparts distinct chemical and physical properties, making it particularly useful in applications requiring stable and vibrant dyes .

Properties

Molecular Formula

C17H14N5NaO7S

Molecular Weight

455.4 g/mol

IUPAC Name

sodium;4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate

InChI

InChI=1S/C17H15N5O7S.Na/c1-9-7-13(16(23)14(8-9)22(25)26)18-19-15-10(2)20-21(17(15)24)11-3-5-12(6-4-11)30(27,28)29;/h3-8,15,23H,1-2H3,(H,27,28,29);/q;+1/p-1

InChI Key

OJGQFVLZBNVKPQ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C.[Na+]

Origin of Product

United States

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